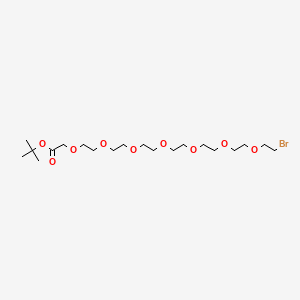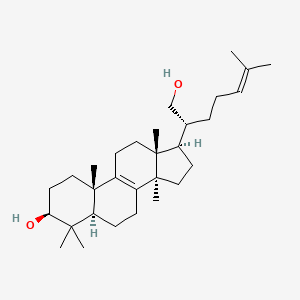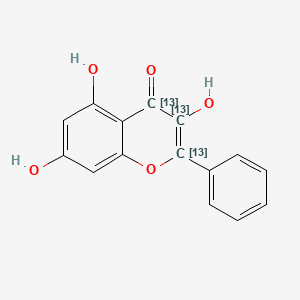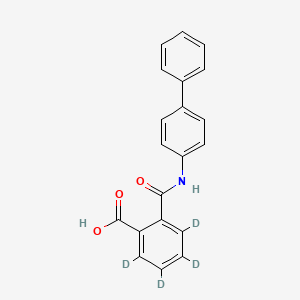
Antitumor agent-42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Antitumor agent-42 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Antitumor agent-42 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Antitumor agent-42 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bifunctional agents and their chemical properties.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer due to its antitumor activities.
Industry: Utilized in the development of new anticancer drugs and formulations.
Mécanisme D'action
The mechanism of action of Antitumor agent-42 involves multiple pathways:
Tubulin Polymerization Inhibition: The compound binds to tubulin, preventing its polymerization and disrupting the microtubule network, which is essential for cell division.
Nitric Oxide Release: The compound releases nitric oxide, which induces oxidative stress and apoptosis in cancer cells.
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Apoptosis Induction: The compound activates various apoptotic pathways, leading to programmed cell death.
Comparaison Avec Des Composés Similaires
Antitumor agent-42 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based antitumor agent that forms DNA crosslinks, inhibiting DNA replication and transcription.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization and prevents microtubule disassembly.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, inhibiting topoisomerase II and generating free radicals.
This compound is unique due to its bifunctional nature, combining tubulin polymerization inhibition with nitric oxide-releasing activities, which enhances its antitumor efficacy .
Propriétés
Formule moléculaire |
C24H19BrN2O8S |
|---|---|
Poids moléculaire |
575.4 g/mol |
Nom IUPAC |
[3-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]-4-methoxyphenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C24H19BrN2O8S/c1-32-20-12-9-17(22(28)16-7-10-18(25)11-8-16)15-21(20)33-13-14-34-23-24(27(29)35-26-23)36(30,31)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3 |
Clé InChI |
AFEOCRIRTLVNKG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


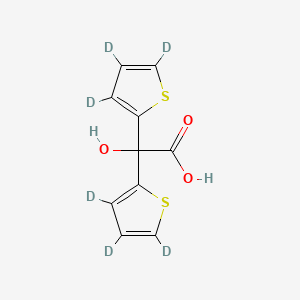
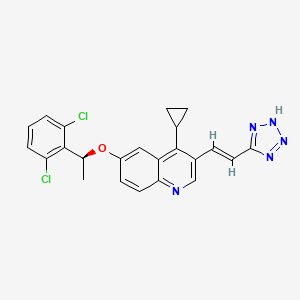
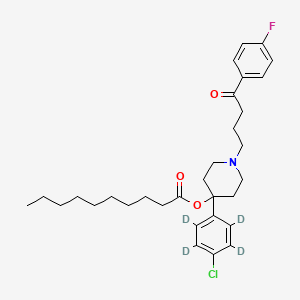
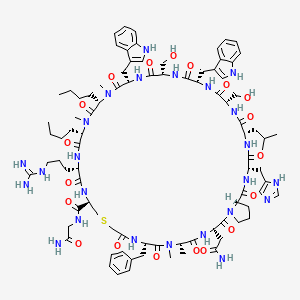

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

